molecular formula C11H17NO B1286316 2-Amino-2-(4-isopropylphenyl)ethanol CAS No. 910443-18-4

2-Amino-2-(4-isopropylphenyl)ethanol

Cat. No. B1286316
CAS RN: 910443-18-4
M. Wt: 179.26 g/mol
InChI Key: XUXBDVIKYGKHEV-UHFFFAOYSA-N
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Description

2-Amino-2-(4-isopropylphenyl)ethanol, also known as IPPE, is a chemical compound with a wide range of applications in the scientific field. It is a colorless, water-soluble liquid with a pungent odor and a boiling point of 180 °C. IPPE is used in the synthesis of drugs, as a reagent for the synthesis of other compounds, and in laboratory experiments. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.

Scientific Research Applications

Synthesis and Pharmacokinetics

2-Amino-2-(4-isopropylphenyl)ethanol, similar to its isomers, has been synthesized and studied for its pharmacokinetic properties. Researchers developed methods for synthesizing such compounds, which are structural isomers of β2 agonists like clenproperol and clenpenterol. These compounds showed pharmacokinetic properties such as proportional increases in maximum blood substance concentration and detectability in blood for extended periods, indicating their potential in pharmaceutical applications (Glushkova, Popkov, & Martsynkevich, 2020).

Facile Synthesis for Derivatives

Another study explored the synthesis of 4-hydroxy- and 4-aminoindoles through corresponding indolines, using compounds like 2-(2,6-Diaminophenyl)ethanol. This process involved heating in various acidic conditions and yielded derivatives by dehydrogenation. Such synthetic routes are crucial for producing novel compounds for further research and potential applications (Tanaka, Yasuo, Aizawa, & Torii, 1989).

Application in Peptide Chemistry

The use of related groups like 2-(diphenylphosphino)ethyl in peptide chemistry demonstrates the potential of similar compounds in biochemical applications. This group, easily introduced by esterification, offers stability under standard conditions for peptide synthesis and can be deprotected under mild conditions. Such applications highlight the versatility of these compounds in molecular synthesis and manipulation (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Role in Polymer Synthesis

The compound and its derivatives have been investigated as initiators in polymer synthesis. For example, the use of aminoalcohols in N-heterocyclic carbene-organocatalyzed ring-opening polymerization demonstrates their role in creating polymers with specific properties. This application is significant for the development of new materials (Bakkali-Hassani, Coutouly, Gleede, Vignolle, Wurm, Carlotti, & Taton, 2018).

Synthesis of Cardiovascular Drug Intermediates

In the pharmaceutical industry, compounds like 2-(4-aminophenyl) ethanol, a key intermediate of cardiovascular drugs, have been synthesized using similar methods. The process involved multiple steps like esterification and hydrolysis, leading to significant yields and high purity, indicating the relevance of such compounds in drug development (Zhang Wei-xing, 2013).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-2-(4-propan-2-ylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXBDVIKYGKHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281307
Record name β-Amino-4-(1-methylethyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

910443-18-4
Record name β-Amino-4-(1-methylethyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910443-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-4-(1-methylethyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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